Spermidine-d6

Übersicht

Beschreibung

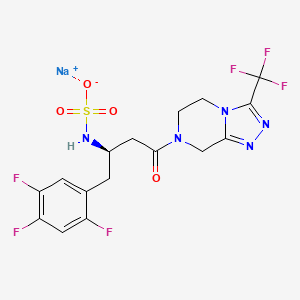

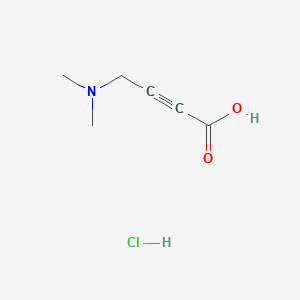

Spermidine-d6 is a useful research compound. Its molecular formula is C7H19N3 and its molecular weight is 151.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Spermidine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spermidine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antioxidant Properties : Spermidine demonstrates anti-inflammatory and antioxidant effects, particularly in inflammation models using macrophages and zebrafish. It significantly inhibits the production of pro-inflammatory mediators and cytokines, suggesting potential for therapeutic intervention in inflammatory and oxidative disorders (Jeong et al., 2017).

Neurological Effects : Spermidine affects Na⁺,K⁺-ATPase activity in the hippocampus of rats through NMDA receptor and protein kinase G activation, indicating its influence on neurological processes (Carvalho et al., 2012).

Dermatological Applications : In models of atopic dermatitis, spermidine has been shown to suppress immune responses and alleviate clinical manifestations, suggesting its potential as a therapeutic agent for skin conditions (Kim et al., 2015).

Autophagy Induction and Longevity : Spermidine acts as an autophagy inducer and longevity elixir. It extends the lifespan of various organisms and reduces age-related oxidative damage, indicating its potential as an anti-aging agent (Madeo et al., 2010).

Molecular Basis of Anti-Aging Effects : Spermidine's anti-aging properties extend beyond autophagy. It also acts through inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death, with the MAPK pathway being a key mediator (Minois, 2014).

Neuronal Aging and Mitochondrial Function : In vitro studies show that spermidine ameliorates neuronal aging by maintaining mitochondrial function, suggesting its role in neuroprotection and neurological health (Jing et al., 2018).

Cell Proliferation : Spermidine is essential for cell proliferation in eukaryotic cells, indicating its fundamental role in cellular processes (Porter & Bergeron, 1983).

Atherosclerosis and Cardiovascular Health : Spermidine reduces lipid accumulation and necrotic core formation in atherosclerotic plaques, suggesting a role in cardiovascular health and disease prevention (Michiels et al., 2016).

Potential as an Anti-Aging Vitamin : Spermidine's role in enhancing autophagy and reducing oxidative stress in aging populations has led to suggestions of it acting as an anti-aging vitamin (Madeo et al., 2018).

Retinal Health and Optic Nerve Regeneration : Spermidine promotes retinal ganglion cell survival and enhances optic nerve regeneration, highlighting its potential in treating neurodegenerative diseases (Noro et al., 2015).

Eigenschaften

IUPAC Name |

N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)butane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/i3D2,5D2,7D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHGHQPFGPMSJY-RCKJUGKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spermidine-d6 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8084137.png)

![diazanium;(2E)-3-ethyl-2-[(E)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B8084145.png)